molecular formula C6H8N4O B13101610 6-Methylpyrimidine-4-carbohydrazide CAS No. 89691-95-2

6-Methylpyrimidine-4-carbohydrazide

Cat. No.: B13101610
CAS No.: 89691-95-2
M. Wt: 152.15 g/mol
InChI Key: YDRQGYGLVJXTPN-UHFFFAOYSA-N
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Description

6-Methylpyrimidine-4-carbohydrazide is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 6-position and a carbohydrazide group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making them valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyrimidine-4-carbohydrazide typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyrimidine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Methylpyrimidine-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Methylpyrimidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 6-Methylpyrimidine-4-carboxylic acid
  • 4-Amino-6-methylpyrimidine
  • 6-Methyl-2,4-dihydroxypyrimidine

Comparison: 6-Methylpyrimidine-4-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 6-Methylpyrimidine-4-carboxylic acid is primarily used as an intermediate in organic synthesis, this compound’s hydrazide functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

CAS No.

89691-95-2

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

6-methylpyrimidine-4-carbohydrazide

InChI

InChI=1S/C6H8N4O/c1-4-2-5(6(11)10-7)9-3-8-4/h2-3H,7H2,1H3,(H,10,11)

InChI Key

YDRQGYGLVJXTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)C(=O)NN

Origin of Product

United States

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